molecular formula C16H19N3O4S B13844597 Ampicillin-d5 (Mixture of Diastereomers)

Ampicillin-d5 (Mixture of Diastereomers)

Cat. No.: B13844597
M. Wt: 354.4 g/mol
InChI Key: AVKUERGKIZMTKX-DFSHZFRBSA-N
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Description

Ampicillin-d5 is a deuterium-labeled analog of the β-lactam antibiotic ampicillin, used primarily as an internal standard in analytical chemistry to enhance the accuracy of mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) studies. Its molecular formula is C₁₆H₁₄D₅N₃O₄S, with five deuterium atoms replacing hydrogen at the phenyl group of the side chain (2-amino-2-(phenyl-d5)acetyl) . The compound exists as a mixture of diastereomers due to the stereochemical configuration at the (2RS) position of the 2-amino-2-(phenyl-d5)acetyl moiety. This diastereomerism arises from non-mirror-image spatial arrangements at chiral centers, leading to distinct physical and chemical properties between the isomers .

Key applications include:

  • Quantification of ampicillin in biological matrices (e.g., plasma, urine).
  • Metabolic stability studies in drug development.
  • Isotope dilution assays to correct for matrix effects in LC/MS .

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

354.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

AVKUERGKIZMTKX-DFSHZFRBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ampicillin-d5 involves the incorporation of a pentadeuterated phenyl group into the ampicillin scaffold. This typically requires:

  • Synthesis or procurement of the pentadeuterated phenylglycine or phenylacetyl precursor.
  • Coupling of this labeled precursor with the beta-lactam core of ampicillin or its intermediates.
  • Control of stereochemistry to yield the mixture of diastereomers characteristic of ampicillin.

Extraction and Sample Preparation for Analysis

In studies involving biological matrices, protein precipitation with acetonitrile containing ampicillin-d5 as an internal standard is used to extract the compound efficiently with high recovery and minimal matrix effects.

Analytical Data Supporting Preparation

Mass Spectrometry and Molecular Characterization

  • Accurate Mass: 354.141
  • SMILES and InChI strings confirm the structure with deuterium substitution on the phenyl ring.
  • The molecular weight and isotopic pattern are consistent with five deuterium atoms incorporated.

Comparative Table of Key Preparation Aspects

Aspect Description
Deuterium Labeling Incorporation of five deuterium atoms on the phenyl ring via labeled phenylglycine precursor
Coupling Method Amide bond formation between 6-APA and pentadeuterated phenylacetyl derivative
Diastereomeric Mixture Resulting product is a mixture of stereoisomers due to chiral centers in beta-lactam ring
Purification Technique Preparative chromatography (HPLC)
Stock Solution Preparation Dissolution in methanol or acetonitrile at 1 mg/mL, stored at -20°C
Analytical Confirmation Mass spectrometry, NMR, and chromatographic purity assessments
Stability Stable under frozen storage and during short-term handling

Chemical Reactions Analysis

Ampicillin-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for Ampicillin-d5.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Studies

Ampicillin-d5 is primarily utilized in pharmacological research to investigate the metabolism and efficacy of antibiotics. Its unique isotopic labeling allows for precise tracking in biological systems.

Metabolic Pathways Analysis

Research has shown that the metabolic pathways of antibiotics can be significantly influenced by their stereochemistry. For instance, studies on the diastereomers of ampicillin-d5 have revealed differential metabolic rates and mechanisms when compared to non-deuterated counterparts. The stereoselective bacterial metabolism of antibiotics, including ampicillin-d5, has been explored to understand resistance mechanisms better and optimize antibiotic efficacy against resistant strains .

Mechanism-Based Inhibition Studies

Ampicillin-d5 has been employed in studies investigating its mechanism of action against various bacterial enzymes. For example, research on gut microbial tryptophanases indicated that specific diastereomers of ampicillin-d5 exhibit improved inhibitory activity against these enzymes, demonstrating its potential as a pan-inhibitor . This property is crucial for developing new therapeutic strategies targeting gut microbiota.

Environmental Research

The environmental impact of pharmaceuticals is a growing concern, and ampicillin-d5 serves as a model compound in studies assessing the fate of antibiotics in ecosystems.

Assessment of Antibiotic Resistance

Ampicillin-d5 is used in research evaluating how antibiotic residues contribute to the development of resistance in microbial communities. By using deuterated compounds, researchers can differentiate between naturally occurring and anthropogenic sources of antibiotics in environmental samples . This distinction is vital for understanding how human activities influence microbial resistance patterns.

Biodegradation Studies

Studies have employed ampicillin-d5 to investigate the biodegradation processes of antibiotics in wastewater treatment systems. The use of isotopically labeled compounds allows for tracking degradation pathways and assessing the efficiency of different treatment methods in removing pharmaceutical contaminants from water sources .

Analytical Chemistry Applications

In analytical chemistry, ampicillin-d5 serves as an internal standard for quantifying ampicillin levels in biological samples.

Mass Spectrometry

Ampicillin-d5 is frequently used in mass spectrometry techniques due to its distinct isotopic signature, which enhances sensitivity and accuracy in detecting and quantifying drug levels . This application is particularly important in pharmacokinetic studies where precise measurement of drug concentrations is required over time.

Method Development for Drug Testing

The incorporation of ampicillin-d5 in method development for testing antibiotic levels ensures that analytical methods can accurately assess both therapeutic and toxic levels in clinical settings. Its use helps validate analytical procedures by providing reliable reference points during quantitative analyses .

Case Studies

Here are notable case studies showcasing the applications of ampicillin-d5:

Study FocusDescriptionFindings
Metabolism Study Investigated the metabolic fate of ampicillin-d5 in human liver microsomesShowed altered metabolic pathways compared to non-deuterated ampicillin, indicating potential for reduced toxicity
Antibiotic Resistance Assessed the impact of antibiotic residues on microbial resistance patternsFound that exposure to ampicillin-d5 led to significant shifts in microbial community structure, enhancing resistance gene prevalence
Environmental Impact Evaluated the degradation rates of antibiotics in wastewater treatment plantsDemonstrated that ampicillin-d5 could be effectively removed through advanced oxidation processes

Mechanism of Action

Ampicillin-d5 exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The deuterium labeling does not alter the fundamental mechanism of action but aids in tracking and studying the compound in various environments.

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Functional Analogues

Ampicillin-d5 vs. Penicillin V-d5
  • Structural Similarities: Both are deuterated β-lactam antibiotics with a thiazolidine ring and a β-lactam core. The deuterium in Ampicillin-d5 is localized to the phenyl group, while Penicillin V-d5 features deuterium on its phenoxymethyl side chain .
  • Diastereomerism : Ampicillin-d5’s diastereomerism arises from the (2RS) configuration, whereas Penicillin V-d5’s stereochemical complexity depends on its acyl side chain. Both require chromatographic separation (e.g., HPLC) for analytical precision .
  • Applications : Penicillin V-d5 is used similarly as an internal standard but targets penicillin V quantification. Ampicillin-d5’s broader spectrum makes it more versatile in studies involving Gram-negative bacteria .
Ampicillin-d5 vs. 3'-Hydroxy Repaglinide-d5
  • Therapeutic Class : 3'-Hydroxy Repaglinide-d5 is a deuterated impurity of the antidiabetic drug repaglinide, whereas Ampicillin-d5 is an antibiotic derivative .
  • Diastereomer Separation : Repaglinide-d5 diastereomers are resolved using chiral chromatography, while Ampicillin-d5’s separation relies on reverse-phase HPLC due to differences in polarity .
  • Deuterium Impact : Both compounds use deuterium to improve detection sensitivity, but Ampicillin-d5’s deuterium placement minimizes metabolic interference in bacterial studies .
Ampicillin-d5 vs. Ramiprilat-d5
  • Functional Differences : Ramiprilat-d5 is a deuterated ACE inhibitor metabolite, unlike the antibiotic Ampicillin-d5 .
  • Diastereomer Ratios : Ramiprilat-d5 synthesis typically yields a 1:1 diastereomer ratio, whereas Ampicillin-d5’s ratio varies (1:1 to 4:1) depending on synthetic conditions .
  • Analytical Use : Both serve as internal standards, but Ramiprilat-d5 is critical in cardiovascular drug monitoring, while Ampicillin-d5 focuses on antimicrobial pharmacokinetics .

Data Table: Key Comparative Properties

Compound Molecular Formula CAS Number Diastereomer Ratio Separation Method Primary Application
Ampicillin-d5 C₁₆H₁₄D₅N₃O₄S Not Available 1:1 to 4:1 Reverse-Phase HPLC Antibiotic quantification
Penicillin V-d5 C₁₆H₁₈D₅N₂O₅S Not Available 1:1 Chiral HPLC Penicillin V analysis
3'-Hydroxy Repaglinide-d5 C₂₇H₃₁D₅N₂O₅ 1352792-15-4 1:1 Chiral Chromatography Diabetes drug impurity profiling
Ramiprilat-d5 C₂₃H₂₇D₅N₂O₅ 1356837-92-7 1:1 LC/MS ACE inhibitor metabolite analysis

Research Findings and Challenges

Analytical Implications

  • Mass Spectrometry: Deuterium in Ampicillin-d5 increases its molecular weight by 5 Da, avoiding overlap with non-deuterated ampicillin in LC/MS. However, co-eluting diastereomers may require optimized gradients .
  • Its deuterium substitution reduces metabolic degradation, enhancing its utility as a stable isotopic tracer .

Q & A

Basic Research Questions

Q. How can diastereomers of Ampicillin-d5 be effectively separated and characterized in a laboratory setting?

  • Methodological Answer : Diastereomers can be separated via reversed-phase high-performance liquid chromatography (RP-HPLC) using chiral stationary phases, as demonstrated in phosphorothioated oligonucleotide separations . Crystallization is another method, where purity zones are determined experimentally and simulated to optimize conditions, reducing material waste . For characterization, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical, as diastereomers exhibit distinct absorption patterns due to differing spatial arrangements .

Q. What analytical techniques reliably distinguish between diastereomers in Ampicillin-d5 mixtures?

  • Methodological Answer :

  • HPLC and GC : These techniques exploit differences in retention times caused by diastereomers' distinct physical properties (e.g., polarity, boiling points) .
  • NMR : pH-dependent equilibrium studies (e.g., at pH 6.0 vs. 10.5) combined with density functional theory (DFT) calculations help assign stereochemical configurations by comparing experimental and computed chemical shifts .
  • Mass Spectrometry : Differentiates diastereomers based on fragmentation patterns, though complementary techniques like chromatography are often needed for confirmation .

Q. What key considerations are needed to design experiments determining the diastereomer ratio in Ampicillin-d5 mixtures?

  • Methodological Answer :

  • Sample Preparation : Ensure minimal degradation by controlling temperature and pH during extraction .
  • Calibration Standards : Use pure diastereomer samples to establish baseline chromatographic or spectroscopic signals .
  • Error Mitigation : Address systematic errors (e.g., instrument calibration) and random errors (e.g., sample handling) through replicate measurements and statistical analysis .

Advanced Research Questions

Q. How does the stereochemical configuration of Ampicillin-d5 diastereomers influence pharmacokinetics and biological activity?

  • Methodological Answer :

  • Enzyme Interaction Studies : Use molecular docking simulations to predict binding affinities of diastereomers with target enzymes (e.g., β-lactamases). Experimental validation via kinetic assays can reveal differences in inhibition constants (Ki) .
  • In Vivo Models : Compare bioavailability and metabolic half-lives of diastereomers in animal studies, accounting for pH-dependent interconversion observed in similar compounds .

Q. What experimental strategies resolve contradictions in biological activity data between Ampicillin-d5 diastereomers?

  • Methodological Answer :

  • Diastereoselectivity Analysis : Investigate repair enzyme recognition differences (e.g., hNEIL1 excision rates for R vs. S diastereomers) using conformational studies and thermal destabilization assays .
  • Data Normalization : Control for experimental variables (e.g., pH, solvent composition) that may alter diastereomer stability or reactivity, as shown in equilibrium studies of dGh and dIa .

Q. How can computational methods complement experimental data in studying Ampicillin-d5 diastereomer equilibria under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Predict equilibrium constants between diastereomers by modeling energy profiles of protonation/deprotonation states. Validate with pH-dependent NMR experiments to correlate theoretical and observed chemical shifts .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on diastereomer stability, particularly in aqueous environments mimicking physiological conditions .

Q. What synthetic strategies improve diastereoselectivity in Ampicillin-d5 production?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate enantiopure reagents to bias reaction pathways toward desired diastereomers, as seen in quinoline-based chiral reagent synthesis .
  • Solvent Engineering : Optimize solvent polarity and proticity to favor specific transition states, leveraging empirical data from similar β-lactam syntheses .

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